molecular formula C7H7NO3 B1589960 2-Hydroxy-4-methylnicotinic acid CAS No. 38076-81-2

2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960
CAS No.: 38076-81-2
M. Wt: 153.14 g/mol
InChI Key: XTLDPQQUIMHNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylnicotinic acid is an organic compound with the molecular formula C₇H₇NO₃ It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylnicotinic acid can be achieved through several methods. One common approach involves the oxidation of 4-methyl-2-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Another method involves the carboxylation of 4-methyl-2-hydroxypyridine using carbon dioxide in the presence of a strong base such as sodium hydroxide. This reaction is usually carried out under high pressure and elevated temperatures to facilitate the incorporation of the carboxyl group.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum can be used to facilitate the oxidation or carboxylation reactions. Additionally, continuous flow reactors may be utilized to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: 2-Keto-4-methylnicotinic acid, 2-Aldehydo-4-methylnicotinic acid.

    Reduction: 2-Hydroxy-4-methylpyridine-3-methanol, 2-Hydroxy-4-methylpyridine-3-aldehyde.

    Substitution: 2-Hydroxy-4-chloromethylnicotinic acid, 2-Hydroxy-4-nitromethylnicotinic acid.

Scientific Research Applications

2-Hydroxy-4-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as an anti-inflammatory or antimicrobial agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes or by disrupting bacterial cell wall synthesis. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methylnicotinic acid
  • 2-Hydroxy-5-methylnicotinic acid
  • 2-Hydroxy-6-methylnicotinic acid

Uniqueness

2-Hydroxy-4-methylnicotinic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the second position and the methyl group at the fourth position allows for unique interactions with molecular targets, differentiating it from other nicotinic acid derivatives.

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDPQQUIMHNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495840
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-81-2
Record name 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.